3-(benzyloxy)-1-methylpyridin-4(1H)-one
Description
Properties
IUPAC Name |
1-methyl-3-phenylmethoxypyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14-8-7-12(15)13(9-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFQHNOAJTZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679623 | |
| Record name | 3-(Benzyloxy)-1-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1064077-34-4 | |
| Record name | 3-(Benzyloxy)-1-methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Benzyloxy)-1-methylpyridin-4(1H)-one, with the CAS number 1064077-34-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 201.24 g/mol. The compound features a pyridine ring substituted with a benzyloxy group at the 3-position and a methyl group at the 1-position. This unique structure contributes to its reactivity and potential biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that this compound could serve as a potential lead for the development of new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been extensively studied. It has shown promising results in inhibiting cancer cell proliferation across various studies. For instance, it has been evaluated as an inhibitor of fructose-1,6-bisphosphatase (FBPase), which plays a critical role in cancer metabolism.
In one study, derivatives similar to this compound demonstrated IC₅₀ values ranging from 0.99 μM, indicating strong inhibitory effects on cancer cell lines . The mechanism of action may involve interference with metabolic pathways critical for tumor growth.
Case Studies and Research Findings
Numerous studies have investigated the biological activities of this compound:
- A study highlighted that substituents on the pyridine ring significantly affect antimicrobial potency, emphasizing structure-activity relationships (SAR) crucial for drug development .
- Another investigation focused on its role as an FBPase inhibitor, revealing potential applications in diabetes and cancer treatment .
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity and activity, potentially inhibiting or activating certain enzymes, receptors, or signaling pathways that lead to its observed biological effects .
Scientific Research Applications
Chemistry
In organic chemistry, 3-(benzyloxy)-1-methylpyridin-4(1H)-one serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various substitution reactions, making it valuable in developing new chemical entities .
Biological Activities
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of pyridinones can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Evaluation
- A series of hydroxypyridinone derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. Compounds demonstrated significant inhibition with minimum inhibitory concentration (MIC) values as low as 8 µg/mL .
Medicine
The compound is under investigation for its potential role as a therapeutic agent. Its interactions with biological targets suggest possible applications in treating infections or cancer .
Case Study: Antimalarial Activity
- A study focused on the design and synthesis of pyridinones reported promising antimalarial activity through molecular docking studies, indicating that modifications to the pyridine structure could enhance efficacy against malaria parasites .
Industrial Applications
In addition to its research applications, this compound is explored for use in developing new materials, including polymers and coatings, due to its favorable chemical properties .
Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for complex organic synthesis | Used in nucleophilic substitution reactions |
| Biology | Antimicrobial and anticancer properties | Significant inhibition against various bacteria |
| Medicine | Potential therapeutic agent | Promising results in antimalarial studies |
| Industry | Development of new materials | Explored for use in polymers and coatings |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Properties of Analogues
Key Observations:
- Chloromethyl Derivatives (e.g., compound 4) : Introduction of a chloromethyl group at C2 increases molecular weight and reactivity, enabling further functionalization (e.g., nucleophilic substitution) .
- Nitroimidazole Derivatives (e.g., 13a-h) : These analogues exhibit significantly higher molecular weights (~500–550) and thermal stability (decomposition >270°C), attributed to the nitroimidazole moiety’s rigidity and hydrogen-bonding capacity .
- Hydroxypropyl/Methoxyethyl Substituents : Hydroxypropyl groups (e.g., compound 4 in ) enhance hydrophilicity, while methoxyethyl groups balance lipophilicity and solubility .
Key Observations:
- Nitroimidazole Derivatives : Exhibit dual anti-HIV-1 and antiproliferative activity, with compound 13h showing a high docking score (−7.22) against tubulin .
- Hydroxypropyl Analogues : Improved water solubility may enhance antimalarial efficacy in vivo, though specific IC₅₀ data are pending .
- Methoxyethyl Analogues : Predicted drug-likeness (c-log P ~2.5, MW <500) aligns with Lipinski’s rule, suggesting oral bioavailability .
Preparation Methods
Synthetic Route Overview
The synthesis of 3-(benzyloxy)-1-methylpyridin-4(1H)-one generally proceeds via the following key steps:
- Formation of benzyloxy-substituted pyranone or pyridinone precursors
- Conversion of pyranone intermediates to pyridinones via amination
- Functional group modifications including methylation and hydroxylation
Two main approaches are described in the literature:
Preparation from Maltol Derivatives
Benzylation of Maltol to Form 3-(Benzyloxy)-2-methyl-4H-pyran-4-one
- Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
- The reaction is typically carried out in methanol or acetonitrile solvent systems under reflux conditions.
- This step yields 3-(benzyloxy)-2-methyl-4H-pyran-4-one with high yield (around 80%) and good purity.
Amination to this compound
- The benzylated pyranone is treated with methanolic ammonia or methylamine under reflux.
- This converts the pyranone ring into a pyridinone ring by nucleophilic substitution and ring transformation.
- The reaction is typically performed in alcoholic solvents such as methanol or ethanol.
- The product, this compound, is obtained as a brownish oil or crystalline solid with yields reported up to 87%.
Preparation from Benzyl Kojic Acid Derivatives
- Benzyl kojic acid is reacted with methylamine in ethanol under reflux.
- The reaction leads to formation of 5-(benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one, a closely related hydroxymethyl derivative.
- The product is isolated by filtration and recrystallization, providing yields around 82%.
- Subsequent functional group modifications can convert this intermediate into the target this compound.
Detailed Stepwise Synthesis (Based on Patent WO2015001572A2 and Research Articles)
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Maltol + benzyl chloride, K2CO3, acetonitrile, reflux | 3-(Benzyloxy)-2-methyl-4H-pyran-4-one | ~80 | Benzylation step |
| 2 | 3-(Benzyloxy)-2-methyl-4H-pyran-4-one + methanolic ammonia, reflux | This compound | ~87 | Amination and ring transformation |
| 3 | Purification by extraction, drying, concentration | Pure product | - | Organic layer dried over MgSO4 |
Characterization and Purity
- Melting Point: 53-54 °C for pyranone intermediates; pyridinone derivatives vary.
- Infrared Spectroscopy (IR): Characteristic peaks include C=O stretch around 1627-1647 cm⁻¹, aromatic C-H stretches near 3070 cm⁻¹, and C-O/C-N stretches in the 1200-1300 cm⁻¹ region.
- NMR and Mass Spectrometry: Used to confirm structure and purity.
- Physical State: Products range from needle crystals to brownish oils depending on the derivative and purity.
Research Findings and Notes
- The benzylation step is critical for introducing the benzyloxy group, which influences the compound’s reactivity and biological activity.
- The amination step must be carefully controlled for pH (typically alkaline conditions, pH ~13) to favor ring transformation.
- The use of methanolic ammonia or methylamine is common for introducing the methyl group at the nitrogen.
- Purification often involves extraction with dichloromethane and drying over anhydrous magnesium sulfate.
- Alternative solvents such as ethanol or water/ethanol mixtures have been employed to optimize yields and reaction times.
- The process is scalable and has been adapted in pharmaceutical intermediate synthesis, notably in the preparation of dolutegravir intermediates.
Summary Table of Preparation Methods
Q & A
Q. What are the established synthetic pathways for 3-(benzyloxy)-1-methylpyridin-4(1H)-one, and what critical reaction conditions ensure successful synthesis?
The compound is synthesized from kojic acid in three steps:
- Step 1 : Benzylation of kojic acid with benzyl chloride under basic conditions.
- Step 2 : Reaction with methylamine in ethanol under reflux to introduce the methyl group.
- Step 3 : Treatment with thionyl chloride (SOCl₂) at room temperature to yield the final product. Key conditions include anhydrous solvents, inert atmospheres (e.g., nitrogen), and monitoring via thin-layer chromatography (TLC) or HPLC for intermediate purity. Yields up to 82% are achieved with recrystallization (ethyl acetate) .
Q. Which spectroscopic methods are essential for confirming the structure and purity of this compound?
- FTIR : Disappearance of hydroxyl (3000–3400 cm⁻¹) and carbonyl shift (1667 → 1620 cm⁻¹) confirm functional group transformations .
- ¹H NMR : Key signals include the methyl group (δ 3.58 ppm, singlet), benzyl CH₂ (δ 5.01 ppm), and aromatic protons (δ 7.31–7.55 ppm) .
- HPLC/TLC : Used to monitor reaction progress and intermediate purity .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Use personal protective equipment (PPE: gloves, goggles) and work in a fume hood due to volatile reagents (e.g., thionyl chloride).
- Store in a cool, dry environment, and follow waste disposal protocols for organic solvents .
Advanced Research Questions
Q. How can researchers optimize the methylation step to improve yield and purity?
- Stoichiometry : Use excess methylamine (1.5–2.0 equivalents) to drive the reaction to completion.
- Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts may enhance reaction rates.
- Purification : Column chromatography (e.g., Sephadex) or recrystallization (ethyl acetate/hexane) improves purity. Yield optimization requires temperature control during reflux .
Q. What computational approaches predict the biological activity and drug-likeness of derivatives?
- Molinspiration/Osiris : Calculate cLogP, molecular weight, and toxicity profiles. Derivatives of this compound show drug-like properties (cLogP < 5, molecular weight < 500 Da) .
- PASS Prediction : Anticipates antiproliferative and tubulin-binding activity. Molecular docking (e.g., AutoDock) identifies interactions with tubulin residues (ASN 249, LYS 254) .
Q. How do structural modifications at the benzyloxy or methyl groups influence antiproliferative efficacy?
- Benzyloxy substitution : Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity by improving target binding. For example, a 4-ethylphenyl imino group at C2 yields IC₅₀ = 2.13 μM in MCF-7 cells .
- Methyl group : Replacement with bulkier alkyl chains may reduce metabolic degradation but could compromise solubility .
Q. What methodologies resolve contradictions in reported biological activities across studies?
- Standardized assays : Use identical cell lines (e.g., MCF-7, PC-3) and concentrations (µM range) for comparability.
- Orthogonal validation : Combine cytotoxicity assays with tubulin polymerization inhibition studies.
- Purity verification : HPLC (>95% purity) ensures activity discrepancies are not due to impurities .
Q. What strategies address poor solubility in pharmacological assays?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the pyridinone ring.
- Formulation : Use cyclodextrin complexes or DMSO co-solvents (≤0.1% v/v) to enhance aqueous solubility.
- Prodrugs : Phosphate or acetylated derivatives improve bioavailability .
Q. How does the benzyloxy group influence reactivity in further chemical modifications?
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Exothermic reactions : Gradual reagent addition and temperature-controlled reactors prevent runaway reactions.
- Purification at scale : Automated flash chromatography or continuous crystallization systems maintain yield and purity.
- Process monitoring : Real-time PAT (Process Analytical Technology) tools track reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
